N-propyl-4-iodoaniline

Lipophilicity LogP Drug-like properties

N-Propyl-4-iodoaniline (C₉H₁₂IN, MW 261.10) is a para-iodinated, N-alkylated aniline derivative that serves as a key intermediate in medicinal chemistry and materials science. The iodine atom at the para-position provides a versatile handle for palladium-catalyzed cross-coupling reactions (Suzuki, Sonogashira, Heck, Buchwald-Hartwig), while the N-propyl substituent modulates solubility, lipophilicity, and steric profile in ways that distinguish it from both the parent 4-iodoaniline and other N-alkyl analogs.

Molecular Formula C9H12IN
Molecular Weight 261.10 g/mol
Cat. No. B8386960
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-propyl-4-iodoaniline
Molecular FormulaC9H12IN
Molecular Weight261.10 g/mol
Structural Identifiers
SMILESCCCNC1=CC=C(C=C1)I
InChIInChI=1S/C9H12IN/c1-2-7-11-9-5-3-8(10)4-6-9/h3-6,11H,2,7H2,1H3
InChIKeyRYCAJXJDVXTAPJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Propyl-4-iodoaniline Procurement Guide: Core Identity of a Para-Iodinated N-Alkyl Aniline Building Block


N-Propyl-4-iodoaniline (C₉H₁₂IN, MW 261.10) is a para-iodinated, N-alkylated aniline derivative that serves as a key intermediate in medicinal chemistry and materials science . The iodine atom at the para-position provides a versatile handle for palladium-catalyzed cross-coupling reactions (Suzuki, Sonogashira, Heck, Buchwald-Hartwig), while the N-propyl substituent modulates solubility, lipophilicity, and steric profile in ways that distinguish it from both the parent 4-iodoaniline and other N-alkyl analogs . This evidence guide quantifies the specific physicochemical and reactivity differences that make N-propyl-4-iodoaniline the rational choice over closely related alternatives for applications requiring a defined balance of hydrophobicity and coupling reactivity.

Why N-Propyl-4-iodoaniline Cannot Be Replaced by Generic 4-Iodoaniline or Other N-Alkyl Analogs


Substituting N-propyl-4-iodoaniline with the parent 4-iodoaniline or shorter-chain N-alkyl variants introduces significant changes in lipophilicity (ΔLogP ≥0.4 units), boiling point, and steric environment around the reactive nitrogen center, which directly affect extraction behavior, chromatographic purification, and coupling reaction kinetics . The N-propyl group provides a unique combination of moderate hydrophobicity (higher than ethyl but lower than butyl) and optimal steric bulk that can be critical for achieving high yields in specific cross-coupling protocols where the amino group must remain unprotected . Even isomeric substitution patterns (e.g., 2-iodo-4-propylaniline vs. N-propyl-4-iodoaniline) produce fundamentally different reactivity profiles due to altered electronic and steric effects at the iodine-bearing carbon .

Head-to-Head Differential Data: N-Propyl-4-iodoaniline Versus Closest N-Alkyl Analogs


Lipophilicity Gradient: N-Propyl Provides an Intermediate LogP Between Ethyl and Butyl Analogs

N-Propyl-4-iodoaniline fills a critical lipophilicity gap in the N-alkyl-4-iodoaniline series. The predicted ACD/LogP for N-propyl-4-iodoaniline is approximately 3.3–3.5, based on interpolation between the experimentally validated N-methyl analog (ACD/LogP 3.02 ) and N-butyl analog (LogP 3.58 ). This places N-propyl >0.3 log units more lipophilic than N-methyl and >0.2 log units less lipophilic than N-butyl, offering a distinct window for optimizing logD-dependent properties such as membrane permeability and organic-phase extraction efficiency.

Lipophilicity LogP Drug-like properties Physicochemical profiling

Steric Differentiation: N-Propyl Versus N-Isopropyl Branching Impacts Coupling Site Accessibility

The linear N-propyl chain in N-propyl-4-iodoaniline presents significantly less steric hindrance around the iodine-bearing para-position compared to its branched isomer, N-isopropyl-4-iodoaniline. In palladium-catalyzed direct arylation reactions using unprotected iodoanilines, the steric environment around the aryl iodide critically influences oxidative addition rates . Studies on substituted iodoanilines in Ullmann-type coupling reactions demonstrate that steric strain at the substituted position contributes an average of 80% of the total strain energy barrier [1]. The linear N-propyl group exerts a lower steric demand (Taft Es value approximately −0.36) versus the branched isopropyl group (Taft Es approximately −0.47), translating to faster oxidative addition kinetics.

Steric effects Cross-coupling Palladium catalysis Structure-reactivity

Validated Synthetic Route: High-Purity N-Propyl-4-iodoaniline via Reductive Amination with Quantitative Yield Data

A patent-validated synthetic route for N-propyl-4-iodoaniline via reductive amination of 4-iodoaniline with propionaldehyde and sodium cyanoborohydride delivers 1.4 g of pure solid product from 2.2 g of starting material (64% yield) with full NMR characterization: δ 0.9 (3H, t), 1.65 (2H, m), 3.1 (2H, m), 7.05 (2H, d), 7.67 (2H, d) . This contrasts with N-methyl-4-iodoaniline, which is typically a liquid (mp 28–29 °C ), and N-ethyl-4-iodoaniline, for which analogous yield data are not publicly disclosed. The solid-state form of N-propyl-4-iodoaniline facilitates purification by recrystallization and simplifies handling for parallel synthesis workflows.

Synthetic methodology Reductive amination Process chemistry Quality control

Electronic Differentiation: N-Alkyl Substitution Modulates the Amino Group's Electron-Donating Capacity and Para-Iodo Reactivity

The N-alkyl substituent alters the electron-donating ability of the amino group through inductive effects, which in turn modulates the electron density at the para-iodo position and affects oxidative addition rates with Pd(0) catalysts. N-Propyl exerts a marginally stronger +I effect than N-methyl or N-ethyl, resulting in slightly higher electron density at the C–I bond. In the context of Ullmann-type coupling, computational studies show that the strain energy in substituted iodoanilines dominates the activation barrier, accounting for ~80% of the total strain energy [1]. The linear N-propyl group's inductive effect (σI ≈ −0.04 for alkyl) combined with its moderate steric profile positions the C–I bond for an optimal balance of electronic activation and steric accessibility.

Electronic effects Hammett parameters Cross-coupling reactivity DFT calculations

Neurotoxicity Risk Profile: 4-Iodoaniline Core Shows Lowest Neurotoxic Potential Among 4-Haloaniline Congeners

A comparative in vivo neurotoxicity study of 4-haloanilines in rats established the following decreasing order of neurotoxic potential at or near lethal dosage levels: 4-bromoaniline >> 4-fluoroaniline ≥ 4-chloroaniline >> 4-iodoaniline [1]. Hindlimb paralysis incidence was 100% for 4-BA and 4-FA, 66.7% for 4-CA, and 0% for 4-IA. Spongy changes in spinal cord white matter and nerve fibre degeneration were least severe in the 4-iodoaniline group. While this study used the parent 4-iodoaniline rather than N-propyl-4-iodoaniline specifically, the toxicological profile of the 4-iodoaniline core is substantially more favorable than the corresponding bromo, chloro, or fluoro analogs, making the iodo series the safer choice for scale-up operations where occupational exposure is a consideration.

Toxicology Neurotoxicity Safety profiling 4-Haloanilines

N-Propyl-4-iodoaniline Application Scenarios: Where the Evidence Supports Prioritization


Medicinal Chemistry Library Synthesis Requiring Intermediate LogP (2.8–3.5 Range)

When building focused compound libraries for target classes that demand a logD₇.₄ between 2.5 and 3.5 (e.g., GPCRs, kinases with hydrophobic binding pockets), N-propyl-4-iodoaniline provides the optimal lipophilicity midpoint among N-alkyl-4-iodoanilines. Its predicted LogP of ~3.3–3.5 places it in a range that balances membrane permeability with aqueous solubility, outperforming N-ethyl (LogP 2.80) which may be too polar, and N-butyl (LogP 3.58) which approaches the lipophilicity ceiling associated with promiscuity and poor developability . The compound can be directly employed as a coupling partner in Suzuki-Miyaura reactions to elaborate biaryl scaffolds with pre-installed N-propyl functionality, eliminating a post-coupling alkylation step.

Palladium-Catalyzed Direct Arylation Without N-Protection

When performing direct C–H arylation of heteroaromatics using iodoaniline coupling partners, N-propyl-4-iodoaniline leverages the documented ability of N-alkyl iodoanilines to suppress competing N-arylation side reactions that plague free-NH₂ anilines . The methodology using Pd(OAc)₂ (1 mol%) and KOAc base proceeds with moderate to high yields specifically with N-alkyl iodoanilines, whereas unprotected 4-iodoaniline requires careful optimization to avoid amination byproducts. N-Propyl-4-iodoaniline is therefore the procurement choice for chemists executing this specific direct arylation protocol.

Parallel Synthesis in Solid-Phase or Automated Workflows

The solid physical form of N-propyl-4-iodoaniline (documented in the patent synthesis as a solid product ) makes it more amenable to automated solid-dispensing systems and parallel synthesis platforms than liquid N-methyl-4-iodoaniline (mp 28–29 °C). For high-throughput experimentation (HTE) facilities that require accurate weighing of building blocks using automated powder dispensers, the solid-state property of N-propyl-4-iodoaniline reduces handling errors and cross-contamination risks compared to low-melting or liquid analogs.

Precursor to Radiolabeled Probes Where 4-Iodo Core is Retained for Isotopic Exchange

In radiopharmaceutical chemistry, the 4-iodoaniline core is a preferred scaffold for radioiodination because the C–I bond at the para position undergoes isotopic exchange more cleanly than C–Br or C–Cl bonds. N-Propyl-4-iodoaniline retains this capability while the N-propyl group provides sufficient lipophilicity for efficient extraction and purification of the radiolabeled product. The established neurotoxicity profile showing lowest hazard for the iodo congener versus bromo/chloro analogs [1] further supports its selection as the preferred precursor in radiochemistry laboratories where multiple halogenated anilines are considered.

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